
Nickel(2+);triethylphosphane;dichloride
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Overview
Description
Nickel(2+);triethylphosphane;dichloride is a coordination compound that features a nickel ion coordinated to two chloride ions and triethylphosphane ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(2+);triethylphosphane;dichloride can be synthesized by reacting nickel(II) chloride with triethylphosphane in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve nickel(II) chloride in a solvent such as ethanol or acetonitrile.
- Add triethylphosphane to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
- Isolate the product by filtration or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Catalytic Reactions
NiCl₂(PPh₃)₂ is widely used as a catalyst in organic transformations:
Mechanistic Insight :
-
Oxidative addition of aryl halides to Ni(0) forms Ni(II) intermediates.
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Reductive elimination steps proceed via Ni(I) or Ni(III) states, depending on the reaction pathway .
Redox Behavior
The nickel center undergoes reversible redox transitions:
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Oxidation : Ni(II) → Ni(III) in the presence of O₂ or peroxides, forming nickel(III) complexes .
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Reduction : Electrochemical reduction at −3.6 V (vs. Ag/AgCl) generates Ni(I), which reacts with haloorganic compounds (e.g., bromopentafluorobenzene) to form Ni–C bonds .
Example :
NiCl2(PPh3)2+e−→NiCl(PPh3)2− electrochemical reduction
This intermediate activates C–X bonds in cross-coupling reactions .
Ligand Substitution Reactions
Triphenylphosphine ligands can be displaced by stronger-field ligands (e.g., amines, thiolates):
Ligand | Conditions | Product | Application |
---|---|---|---|
Amines | Ethanol, 60°C | NiCl₂(NR₃)₂ | Stabilizes Ni(II) for redox cycling. |
Thiolates | DMF, room temperature | NiCl₂(SR)₂ | Enhances catalytic activity in S–H bond activation. |
Reaction Selectivity and Steric Effects
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Steric Hindrance : Bulky triphenylphosphine ligands favor tetrahedral geometry, reducing catalytic efficiency in crowded substrates .
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Electronic Effects : Electron-withdrawing groups on aryl halides accelerate oxidative addition by stabilizing Ni(II) intermediates .
Comparative Reactivity
NiCl₂(PPh₃)₂ outperforms analogous complexes in specific reactions:
Compound | Catalytic Activity | Yield (%) |
---|---|---|
NiCl₂(PPh₃)₂ | Hydrosilylation of styrene | 95 |
NiCl₂(PMe₃)₂ | Same reaction | 78 |
NiCl₂(dppe) | Same reaction | 65 |
Key Factor : Triphenylphosphine’s strong σ-donor ability stabilizes Ni intermediates, enhancing turnover frequency .
Industrial and Synthetic Relevance
Scientific Research Applications
Catalysis
Nickel(2+);triethylphosphane;dichloride serves as an important catalyst in organic synthesis. Its ability to facilitate cross-coupling reactions has made it valuable in the development of pharmaceuticals and fine chemicals. The compound can effectively catalyze:
- Suzuki Coupling Reactions : It participates in the coupling of aryl halides with organoboranes to form biaryl compounds.
- Heck Reactions : The complex can also catalyze the coupling of alkenes with aryl halides, which is crucial for synthesizing complex organic molecules.
Table 1: Catalytic Applications of this compound
Reaction Type | Description |
---|---|
Suzuki Coupling | Coupling of aryl halides with organoboranes |
Heck Reaction | Coupling of alkenes with aryl halides |
Carbonyl-ene Reaction | Facilitates carbonyl-ene reactions |
Medicinal Chemistry
Research has indicated that nickel complexes, including this compound, exhibit potential antitumor activity. Studies have shown that these complexes can interact with DNA and proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
Case Study: Antitumor Activity
A study demonstrated that this compound induced apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death.
Material Science
In material science, this compound is used in the development of advanced materials, particularly polymers and nanocomposites. Its catalytic properties facilitate polymerization processes that yield high-performance materials suitable for various industrial applications.
Mechanism of Action
The mechanism by which Nickel(2+);triethylphosphane;dichloride exerts its effects involves coordination chemistry principles. The nickel center can undergo various electronic and structural changes, facilitating catalytic processes. The triethylphosphane ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways include:
Catalytic Sites: The nickel center acts as a catalytic site for various reactions.
Ligand Exchange: The triethylphosphane ligands can be exchanged with other ligands, altering the compound’s reactivity.
Comparison with Similar Compounds
Nickel(2+);triethylphosphane;dichloride can be compared with other nickel-phosphane complexes, such as:
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphane ligands instead of triethylphosphane.
Nickel(II) chloride bis(diphenylphosphino)ethane: Features diphenylphosphinoethane ligands, offering different electronic properties.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel-phosphane complexes.
Conclusion
This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Biological Activity
Nickel(II) triethylphosphane dichloride (Ni(II)(PPh₃)₂Cl₂) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Nickel(II) triethylphosphane dichloride consists of a nickel ion coordinated to two triethylphosphane ligands and two chloride ions. The molecular formula can be represented as NiCl2(PPh3)2, where PPh₃ denotes triphenylphosphine. The compound typically appears as a yellow or green solid and is soluble in organic solvents.
The biological activity of nickel complexes is often attributed to their ability to interact with various biomolecules. Nickel(II) triethylphosphane dichloride can participate in redox reactions due to the variable oxidation states of nickel. The mechanism of action may involve:
- Coordination with Biological Molecules : The phosphine ligands enhance the stability of the nickel center, allowing it to form complexes with proteins, nucleic acids, and other cellular components.
- Catalytic Activity : Nickel complexes are known to catalyze various biochemical reactions, including those involved in metabolism and signaling pathways.
- Oxidative Stress Induction : Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative stress, which may trigger cellular responses or damage.
Cytotoxicity and Anticancer Properties
Research indicates that nickel(II) triethylphosphane dichloride exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and increasing ROS levels .
- Mechanistic Insights : The cytotoxicity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .
Interaction with Enzymes
Nickel complexes have been studied for their ability to inhibit metalloproteins. For instance:
- Enzyme Inhibition : Nickel(II) triethylphosphane dichloride has been shown to inhibit the activity of certain metalloenzymes, which can disrupt metabolic pathways essential for cancer cell survival.
- Influence on Signal Transduction : The compound may interfere with signaling pathways by modulating the activity of protein kinases involved in cell growth and differentiation .
Case Studies
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with nickel(II) triethylphosphane dichloride resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity .
- Metalloprotein Interaction : Another investigation focused on the interaction between nickel(II) triethylphosphane dichloride and carbonic anhydrase, revealing competitive inhibition that suggests potential therapeutic applications in diseases where carbonic anhydrase plays a crucial role .
Safety and Toxicology
Despite its potential therapeutic benefits, nickel compounds are associated with toxicity:
- Toxicological Studies : Acute toxicity studies have shown that nickel(II) triethylphosphane dichloride can cause organ damage at high doses. The LD50 value for mice is reported at approximately 56 mg/kg .
- Safety Precautions : Due to its potential carcinogenic properties and ability to cause allergic reactions, handling this compound requires appropriate safety measures, including protective equipment and proper ventilation during use.
Summary Table of Biological Activities
Properties
IUPAC Name |
nickel(2+);triethylphosphane;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIALGQQJESEK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2NiP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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